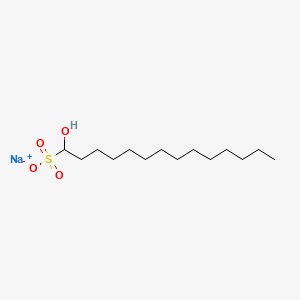

Sodium 1-hydroxytetradecane-1-sulphonate

Description

Fundamental Principles of Anionic Surfactant Chemistry

Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. conro.com Anionic surfactants are a major class of surfactants characterized by a negatively charged hydrophilic head group. conro.comsancolo.com The fundamental structure of a surfactant molecule is amphiphilic, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, which is typically a long hydrocarbon chain. conro.com

When introduced into a liquid, these molecules align themselves at the interface, reducing surface tension. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules aggregate to form structures called micelles. ipcol.com In these micelles, the hydrophobic tails are oriented inward, away from the water, while the hydrophilic heads form the outer surface, interacting with the water molecules. ipcol.com This ability to form micelles is crucial for their cleaning and emulsifying actions. sancolo.comipcol.com The negatively charged head group in anionic surfactants helps in lifting and suspending dirt particles, which also become negatively charged, causing them to repel each other and preventing redeposition. conro.comipcol.com Common examples of anionic functional groups include sulfonates, sulfates, phosphates, and carboxylates. conro.comwikipedia.org

Classification and Structural Characteristics of Hydroxysulfonate Compounds

Hydroxysulfonate compounds belong to the broader class of anionic surfactants. wikipedia.org Their defining structural feature is the presence of both a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group attached to the hydrophobic alkyl chain. nih.govresearchgate.net The presence of the hydroxyl group, in addition to the highly polar sulfonate group, can influence the surfactant's properties, such as its water solubility and interaction with calcium and magnesium ions (water hardness). nih.govresearchgate.net

Alpha-hydroxysulfonates (AHS) are a specific isomer where the hydroxyl group and the sulfonate group are attached to the same carbon atom, specifically the first carbon (alpha-carbon) of the alkyl chain. In the case of Sodium 1-hydroxytetradecane-1-sulphonate, this means both functional groups are at the head of the 14-carbon chain.

Surfactants can be broadly classified based on the charge of their hydrophilic head group:

Anionic: Possess a negative charge (e.g., sulfonates, sulfates). sancolo.com

Cationic: Possess a positive charge (e.g., quaternary ammonium (B1175870) salts). ipcol.com

Non-ionic: Have no net electrical charge. saniterlab.com

Amphoteric (or Zwitterionic): Contain both a positive and a negative charge. ipcol.com

Research Trajectory and Contemporary Significance of Hydroxysulfonate Compounds

The development of synthetic surfactants began in the 1930s as an alternative to traditional soaps, largely derived from petrochemical raw materials. keyingchemical.com Alpha olefin sulfonates (AOS), which are complex mixtures typically containing alkene sulfonates and hydroxyalkane sulfonates, have been commercially available since this early period. cleaninginstitute.org

Early research focused on establishing the fundamental synthesis routes and characterizing the basic detergent properties of these new compounds. Over the decades, research has evolved to address specific performance challenges and environmental concerns. mdpi.com A significant focus of contemporary research is the development of surfactants with improved performance in hard water, greater tolerance to divalent cations, and enhanced biodegradability. nih.govmdpi.comresearchgate.net

Hydroxysulfonate compounds, particularly those derived from vegetable oils, have gained significance as more sustainable and biodegradable alternatives to some traditional surfactants. rsc.org Research into pure, single-component hydroxysulfonates is crucial for understanding the structure-property relationships that govern their performance, moving beyond the characterization of complex mixtures. rsc.orgnih.gov Modern studies often involve detailed spectroscopic and calorimetric analysis to elucidate the precise molecular structure and behavior of these surfactants in aqueous solutions. rsc.orgnih.gov

Scope and Objectives of Research on this compound

This compound is an alpha-hydroxysulfonate with the chemical formula C₁₄H₂₉NaO₄S. chemsrc.com Research on this specific compound aims to delineate its unique physicochemical properties and potential applications. The primary objectives of investigating a specific surfactant molecule like this include:

Synthesis and Purification: Developing efficient and selective methods to synthesize the pure compound, minimizing byproducts.

Property Characterization: Determining key surfactant parameters such as its critical micelle concentration (CMC), surface tension reduction capability, Krafft point (a measure of solubility), and foaming ability.

Structure-Function Relationship: Understanding how the specific arrangement of the hydroxyl and sulfonate groups on the 14-carbon chain influences its performance as an emulsifier, detergent, and wetting agent.

Application Potential: Evaluating its suitability for use in various formulations, such as personal care products, household detergents, and industrial processes where high performance and biodegradability are desired.

While broad data exists for C14-C16 alpha olefin sulfonate mixtures, detailed studies on the isolated this compound are less prevalent in publicly accessible literature. Research on analogous pure compounds, such as sodium 5-hydroxyhexadecane-4-sulfonate, provides valuable insights into the expected behavior of such molecules, highlighting the importance of the relative positions of the functional groups. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

93941-93-6 |

|---|---|

Molecular Formula |

C14H29NaO4S |

Molecular Weight |

316.43 g/mol |

IUPAC Name |

sodium;1-hydroxytetradecane-1-sulfonate |

InChI |

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)19(16,17)18;/h14-15H,2-13H2,1H3,(H,16,17,18);/q;+1/p-1 |

InChI Key |

WNIGKYDKDYKVIH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC(O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Analytical Characterization of Sodium 1 Hydroxytetradecane 1 Sulphonate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis provides a non-destructive means to probe the chemical structure of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in confirming the identity and integrity of Sodium 1-hydroxytetradecane-1-sulphonate.

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy serves as a unique "fingerprint" for this compound, with each proton in the molecule producing a signal at a characteristic chemical shift (δ). The spectrum allows for the identification of all proton-containing groups and their relative numbers, confirming the molecular structure. Furthermore, the integration of signal areas provides quantitative information, enabling the assessment of sample purity by detecting and quantifying impurities. nih.govrsc.org

The expected ¹H NMR signals for this compound are detailed below. The exact chemical shifts can vary depending on the solvent and concentration. acs.orgoregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet (t) | 3H |

| Bulk Methylene (B1212753) (-CH₂-)n | 1.2 - 1.4 | Multiplet (m) | ~22H |

| Methylene β to CH(OH)SO₃Na | 1.4 - 1.6 | Multiplet (m) | 2H |

| Methine (-CH(OH)SO₃Na) | 3.5 - 4.5 | Multiplet (m) | 1H |

This interactive table summarizes the expected proton NMR data.

Carbon (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete count of the carbon atoms and an understanding of their chemical environment (e.g., hybridization, attachment to electronegative atoms). libretexts.orgfiveable.me This technique is essential for confirming the presence of the 14-carbon chain and the specific functionalization at the C1 position. oregonstate.edu

The predicted chemical shifts in the ¹³C NMR spectrum are crucial for verifying the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Terminal Methyl (C14) | ~14 |

| Bulk Methylene Chain | 22 - 32 |

| Methylene (C3) | ~25 |

| Methylene (C2) | ~35-40 |

This interactive table summarizes the expected carbon-13 NMR data.

To unambiguously assign all proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a detailed map of molecular connectivity. huji.ac.ilharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. wikipedia.org For this compound, COSY would show correlations between the methine proton at C1 and the methylene protons at C2, and sequentially along the entire tetradecane (B157292) chain, confirming its linear structure.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org It allows for the definitive assignment of each ¹³C signal based on the already assigned, and more dispersed, ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. huji.ac.il It is invaluable for confirming the placement of functional groups. For instance, HMBC would show a correlation from the methine proton (H1) to the C2 and C3 carbons, solidifying the structure around the hydroxyl and sulfonate-bearing carbon.

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

FT-IR spectroscopy provides a detailed spectrum that is characteristic of the compound's functional groups. upi.edu For this compound, the key absorptions confirm the presence of the hydroxyl group (-OH), the long alkyl chain (-CH₂-, -CH₃), and the sulfonate group (-SO₃Na). researchgate.netaip.org

The characteristic IR absorption bands are key identifiers for the molecule's functional components. blogspot.comlibretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydroxyl group) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (alkyl chain) | 2850 - 2960 | Strong |

| S=O Asymmetric Stretch (sulfonate) | 1170 - 1250 | Strong |

| S=O Symmetric Stretch (sulfonate) | 1030 - 1080 | Strong |

| C-O Stretch (hydroxyl group) | 1000 - 1150 | Medium-Strong |

This interactive table summarizes the key Fourier Transform Infrared spectroscopy data for functional group identification.

Infrared (IR) Spectroscopy

Analysis of Hydrogen Bonding Networks within Molecular Architectures

The molecular structure of this compound, featuring both a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group, provides significant capacity for forming complex hydrogen bonding networks. These non-covalent interactions are critical in defining the compound's solid-state structure and its behavior in solution. Both the hydroxyl and sulfonate moieties can act as hydrogen bond donors and acceptors.

In the solid state, these groups facilitate the formation of extensive intermolecular hydrogen bonds. The sulfonate group's oxygen atoms are potent hydrogen bond acceptors, while the hydroxyl group can both donate its hydrogen and accept a hydrogen bond at its oxygen atom. This can lead to the formation of supramolecular motifs, which dictate the crystal packing and physical properties of the material. mdpi.comresearchgate.net The study of related molecules containing sulfonate groups shows they are instrumental in forming extended hydrogen bonding networks, which can involve water molecules if present. nih.gov These networks can create layered or three-dimensional structures. nih.gov

In aqueous solutions, intramolecular hydrogen bonding may occur between the alpha-hydroxyl group and the sulfonate group. Research on a similar isomer, sodium 5-hydroxyhexadecane-4-sulfonate, suggests that the orientation of the alkyl chains can promote a form of intramolecular cyclization via hydrogen bonding. nih.gov This interaction would influence the conformation of the molecule in solution, affecting properties such as its interaction with water and its surface activity.

The analysis of these hydrogen bonding patterns relies on techniques such as single-crystal X-ray diffraction for solid-state characterization and spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy. In FT-IR, shifts in the stretching frequencies of the O-H and S-O bonds can provide evidence for the presence and strength of hydrogen bonds. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and verification of this compound.

High-resolution mass spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), which is fundamental for determining its elemental formula. nih.gov For this compound, analysis is typically performed on the 1-hydroxytetradecane-1-sulfonate anion after electrospray ionization (ESI) in negative mode. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies of less than 5 ppm, allowing for the unambiguous assignment of a molecular formula from the measured exact mass. nih.govnih.gov This capability is crucial to distinguish the target compound from isomers or isobaric impurities. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula (Anion) | C₁₄H₂₉O₄S⁻ |

| Theoretical Monoisotopic Mass | 309.17355 u |

| Typical HRMS Instrument | Quadrupole Time-of-Flight (Q-TOF), Orbitrap |

| Ionization Mode | Negative Electrospray Ionization ([M-Na]⁻) |

| Expected Mass Accuracy | < 5 ppm |

Tandem mass spectrometry (MS/MS) is employed to gain deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. chemrxiv.org In a typical MS/MS experiment, the deprotonated molecule of 1-hydroxytetradecane-1-sulfonate ([C₁₄H₂₉O₄S]⁻, m/z 309.17) is isolated and then fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions reveal information about the molecule's connectivity.

The fragmentation behavior is influenced by the charge site and the presence of different functional groups. nih.gov For the 1-hydroxytetradecane-1-sulfonate anion, characteristic fragmentation pathways are expected to include:

Loss of sulfur trioxide (SO₃): A common fragmentation for sulfonate compounds, leading to an alkoxide ion.

Loss of water (H₂O): Cleavage involving the hydroxyl group.

Cleavage of the alkyl chain: Fragmentation at various points along the C₁₄ chain, producing a series of daughter ions.

| Precursor Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Fragment Ion (m/z) |

|---|---|---|---|

| 309.17 | SO₃ (79.96 u) | [C₁₄H₂₉O]⁻ | 229.21 |

| 309.17 | H₂O (18.01 u) | [C₁₄H₂₇O₃S]⁻ | 291.16 |

| 309.17 | H₂SO₃ (82.00 u) | [C₁₄H₂₈]⁻ radical | 227.17 |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing non-volatile compounds like alpha-hydroxy sulfonates. Due to the lack of a strong UV-absorbing chromophore in the molecule, conventional UV detection presents challenges. To overcome this, several detection strategies can be employed:

Universal Detectors: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for quantitative analysis without requiring a chromophore.

Indirect Photometric Detection (IPD): This method uses a reversed-phase (RP-HPLC) system where a UV-active ion-pairing reagent is added to the mobile phase. The analyte forms an ion pair, allowing for its detection via displacement of the chromophoric reagent. researchgate.net

HPLC is capable of separating the target compound from process-related impurities, such as unreacted olefins, disulfonates, and positional isomers of the hydroxyalkane sulfonate. rsc.org

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water or Methanol and Water |

| Additives | Buffer (e.g., ammonium (B1175870) acetate) or Ion-Pairing Reagent |

| Detector | ELSD, CAD, Mass Spectrometry (LC-MS), or UV (with IPD) |

| Column Temperature | 25-40 °C |

Due to its high molecular weight and ionic nature, this compound is non-volatile and cannot be analyzed directly by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) is a vital tool for identifying and quantifying volatile precursors and non-ionic byproducts that may be present in the final product. rsc.org

A key application is the detection of residual sultones, which are cyclic esters of hydroxysulfonic acids formed during the sulfonation of olefins with sulfur trioxide. researchgate.net Certain sultones are known skin sensitizers, and their levels must be strictly controlled. Analysis typically involves extracting the neutral species from the aqueous surfactant matrix into an organic solvent (e.g., diethyl ether) prior to GC-MS analysis. researchgate.net This method can also be used to quantify any unreacted 1-tetradecene (B72687) precursor.

| Parameter | Typical Conditions for Sultone Analysis |

|---|---|

| Sample Preparation | Liquid-liquid extraction with a non-polar solvent |

| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| Detector | Mass Spectrometer (MS) |

Thermal Analysis and Phase Behavior

Thermal analysis provides critical insights into the phase transitions and stability of surfactants like this compound. This data is essential for determining its behavior in solution and its suitability for different temperature-dependent processes.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermotropic properties and phase behavior of surfactants. nih.gov This technique measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key transition points.

In the study of alpha-hydroxy sulfonates, DSC is instrumental in determining the Krafft point (Kp). The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC), leading to a sharp increase in solubility. For analogous compounds, such as sodium 5-hydroxyhexadecane-4-sulfonate (C16-4S-5OH), DSC has been successfully used to determine its Krafft point, which was found to be 25.6 °C in a 1.00 wt% aqueous solution. nih.govresearchgate.net This demonstrates the utility of DSC in characterizing the temperature-dependent solubility and phase behavior of hydroxy alkane sulfonates.

The analysis involves heating and cooling scans that reveal endothermic and exothermic transitions, corresponding to events like melting, crystallization, and changes between different liquid crystalline phases. nih.govresearchgate.net For instance, studies on similar anionic surfactants have used DSC to observe transitions from lamellar gel phases to micellar and lamellar liquid crystalline phases. researchgate.net A typical DSC thermogram plots heat flow against temperature, with peaks indicating the temperatures at which phase transitions occur.

Table 1: Illustrative DSC Data for a C16 Alpha-Hydroxy Sulfonate Analog

| Parameter | Value | Reference Compound |

| Krafft Point (Kp) | 25.6 °C | Sodium 5-hydroxyhexadecane-4-sulfonate |

| Concentration | 1.00 wt% aqueous solution | Sodium 5-hydroxyhexadecane-4-sulfonate |

| Analytical Technique | Differential Scanning Calorimetry (DSC) | Differential Scanning Calorimetry (DSC) |

| This table presents data for a structurally similar C16 alpha-hydroxy sulfonate to illustrate the type of information obtained through DSC analysis. nih.gov |

Purity and Isomer Composition Assessment

Purity assessment ensures the absence of residual starting materials, by-products, and inorganic salts. The isomeric composition is also critical, as the position of the hydroxyl and sulfonate groups along the alkyl chain influences the surfactant's properties.

Several chromatographic techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of non-volatile surfactants. nih.gov For sulfonated compounds that lack a UV chromophore, techniques like ion-pair chromatography with indirect photometric detection can be used. This method allows for the separation and quantification of different sulfonate surfactants, and in some cases, can even separate diastereomeric forms. researchgate.net Reverse-phase HPLC with UV detection is also a standard method for analyzing alpha-hydroxy acids in various matrices. nih.govmst.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. It is particularly effective for identifying and quantifying specific isomers in a complex mixture. nih.govresearchgate.net By optimizing chromatographic separation and monitoring characteristic fragment ions, it is possible to distinguish between closely related isomers, such as those with branching at different points on the alkyl chain. nih.govresearchgate.net

Gas Chromatography (GC): For the analysis of alpha-olefin sulfonates, GC can be used following a derivatization step. The hydroxyalkane sulfonates are typically hydrogenated and then converted into more volatile sulfonyl chlorides, which can then be separated and quantified by GC. semanticscholar.org

The combination of these techniques provides a comprehensive profile of the purity and isomer distribution of this compound, which is essential for quality control and for correlating its chemical structure with its performance.

Table 2: Analytical Techniques for Purity and Isomer Analysis

| Analytical Technique | Principle of Separation/Detection | Application for Alpha-Hydroxy Sulfonates |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase; UV or other detectors. nih.govresearchgate.net | Separation of sulfonate isomers, quantification of purity. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass-to-charge ratio analysis of parent and fragment ions. nih.gov | Identification and quantification of specific isomers in complex mixtures. nih.govresearchgate.net |

| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas, typically after derivatization to increase volatility. semanticscholar.org | Analysis of component alkene and hydroxyalkane sulfonates after conversion to sulfonyl chlorides. semanticscholar.org |

Aggregation Phenomena and Interfacial Science of Sodium 1 Hydroxytetradecane 1 Sulphonate

Micellization Behavior in Aqueous Solutions

In an aqueous environment, individual surfactant molecules, or monomers, of Sodium 1-hydroxytetradecane-1-sulphonate can exist in solution. However, as their concentration increases, they reach a point where they spontaneously self-assemble into organized aggregates known as micelles. This process, termed micellization, is a critical characteristic of surfactants.

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelles begin to form in a solution. wikipedia.org Below the CMC, the surfactant molecules primarily exist as monomers and tend to adsorb at interfaces, such as the air-water interface, causing a sharp decrease in surface tension. aliyuncs.com Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules aggregate to form micelles in the bulk solution. aliyuncs.com At concentrations above the CMC, the surface tension of the solution remains relatively constant. wikipedia.org

The CMC is a crucial parameter as it indicates the minimum concentration required for a surfactant to achieve its maximum effect in applications like detergency, solubilization, and emulsion stabilization. aliyuncs.comalfa-chemistry.com The value of the CMC is influenced by the molecular structure of the surfactant, including the length of its hydrophobic tail, and external conditions like temperature and the presence of electrolytes. wikipedia.orgaliyuncs.com For instance, a related biobased internal olefin sulfonate (IOS), sodium 5-hydroxyhexadecane-4-sulfonate, was found to have a low CMC, highlighting the efficiency of this class of molecules in forming micelles. nih.gov

Several methods are employed to determine the CMC, each monitoring a different physical property of the solution that changes abruptly at the point of micelle formation.

Common Methods for CMC Determination:

| Method | Principle | Monitored Property |

| Surface Tensiometry | Measures the tension at the surface of the liquid. A sharp break in the plot of surface tension versus surfactant concentration indicates the CMC. aliyuncs.com | Surface Tension |

| Conductometry | Applicable to ionic surfactants. The mobility of ions changes upon aggregation into micelles, causing a change in the slope of conductivity versus concentration. | Electrical Conductivity |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the formation of micelles, providing both the CMC and the enthalpy of micellization. mdpi.com | Heat of Micellization |

| Viscometry | The formation of micelles leads to a significant change in the viscosity of the solution, which can be detected to determine the CMC. nih.gov | Viscosity |

Micellization is a spontaneous thermodynamic process driven by the system's tendency to reach a lower free energy state. The thermodynamics can be described by the Gibbs free energy of micellization (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process through the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

The enthalpy change (ΔH°mic) can be either exothermic (negative) or endothermic (positive) and reflects the changes in intermolecular interactions, such as van der Waals forces between the hydrocarbon tails within the micelle core and changes in the hydration of the headgroups. mdpi.comnih.gov The spontaneity of the process is often dominated by the large, positive entropy change resulting from the hydrophobic effect. core.ac.uk

Thermodynamic Parameters of Micellization:

| Parameter | Description | Typical Contribution for Anionic Surfactants |

| ΔG°mic (Gibbs Free Energy) | Indicates the spontaneity of the process. | Negative |

| ΔH°mic (Enthalpy) | The heat absorbed or released during micellization. Can be positive or negative depending on temperature and surfactant structure. | Varies (often slightly negative or positive) |

| ΔS°mic (Entropy) | The change in randomness or disorder. The main driving force. | Large and Positive |

The properties of micelles formed by this compound are sensitive to changes in environmental conditions such as temperature and pH.

Temperature: Temperature has a complex effect on micellization. For many ionic surfactants, the CMC value typically shows a U-shaped dependence on temperature, decreasing to a minimum value and then increasing. core.ac.uk This behavior results from two opposing effects:

Increasing temperature enhances the disruption of the structured water around the hydrophobic tails, which favors micellization (lowers CMC). core.ac.uk

Higher temperatures also increase the thermal motion of the surfactant monomers and can diminish the strength of hydrophobic interactions, which disfavors micellization (raises CMC). core.ac.uk

Furthermore, micelles only form above a certain temperature known as the Krafft temperature (or Krafft point). Below this temperature, the solubility of the surfactant is too low for the concentration to reach the CMC, and the surfactant exists in a crystalline or hydrated solid form. aliyuncs.comwikipedia.org A study on a similar compound, sodium 5-hydroxyhexadecane-4-sulfonate, identified its Krafft point at 25.6 °C. nih.gov

pH: The sulfonate group (-SO₃⁻) in this compound is derived from a strong acid. Consequently, it remains fully ionized (negatively charged) over a very broad pH range. This stability means that the micellar properties, such as the CMC and aggregation number, are largely independent of pH changes in acidic to moderately alkaline conditions. The hydroxyl group (-OH) is generally uncharged, but under very high pH conditions (strongly alkaline), it could potentially deprotonate, which would alter the headgroup's polarity and electrostatic interactions, thereby influencing micellar properties.

Supramolecular Assembly and Phase Transitions

Beyond the formation of simple micelles, surfactants like this compound can engage in more complex supramolecular assembly, forming various structures and undergoing phase transitions in response to changes in concentration or environmental conditions.

The shape and size of the micelles are not fixed and can vary depending on factors such as surfactant concentration, temperature, and ionic strength. The geometry of these aggregates is largely governed by the surfactant packing parameter (P), which relates the volume of the hydrophobic tail (v), the cross-sectional area of the headgroup at the micelle surface (a), and the length of the tail (lc).

P = v / (a * lc)

Different values of the packing parameter favor different morphologies:

Spherical Micelles (P < 1/3): At concentrations just above the CMC, surfactants often form spherical micelles. In this arrangement, the hydrophobic tails form a liquid-like core, while the hydrophilic sulfonate and hydroxyl headgroups form a protective outer shell in contact with water.

Rod-like or Cylindrical Micelles (1/3 < P < 1/2): As the surfactant concentration increases or upon the addition of salt (which screens the repulsion between ionic headgroups), spherical micelles can grow into elongated, rod-like or cylindrical structures.

Disk-shaped or Bilayer Structures (1/2 < P < 1): At even higher concentrations, planar bilayers or disk-shaped micelles can form. These structures are precursors to more complex liquid crystalline phases, such as lamellar phases. mdpi.com

Studies on similar sulfonate surfactants have shown that subtle changes in molecular structure can influence the preferred aggregate shape. For example, comparisons between sodium decyl sulfonate and sodium decyl sulfate (B86663) suggest that small differences in the headgroup region can shift the balance from nearly spherical to ellipsoidal aggregates. nih.gov The presence of the hydroxyl group in this compound likely influences the headgroup area 'a' through hydration and potential hydrogen bonding, thus playing a role in determining the final micellar morphology.

The self-assembly of this compound molecules is a spontaneous process driven by non-covalent interactions. rsc.org The primary mechanism is the hydrophobic effect, which compels the tetradecane (B157292) tails to minimize contact with water by aggregating. aliyuncs.com

As monomers come together, the process is cooperative. The aggregation is further stabilized by van der Waals forces among the hydrocarbon chains packed within the micellar core. Simultaneously, the process is opposed by repulsive forces between the negatively charged sulfonate headgroups at the micelle surface. The additional hydroxyl group can participate in hydrogen bonding with surrounding water molecules and potentially with adjacent headgroups, influencing the packing and stability of the final supramolecular structure. The equilibrium size and shape of the resulting micelle represent a balance between these attractive and repulsive forces. At higher concentrations, these individual micelles can further organize into ordered liquid crystalline phases, representing a higher order of supramolecular assembly. researchgate.netnih.gov

Rheological Properties of Concentrated Solutions

Detailed rheological studies specifically focused on concentrated solutions of pure this compound are not extensively available in publicly accessible literature. However, the behavior can be inferred from studies on analogous concentrated anionic surfactant systems, such as sodium laureth sulfate (SLES). Such systems are known to form various liquid crystalline phases at high concentrations (e.g., above 30-40 wt%), which dictate their flow properties.

Concentrated solutions of anionic surfactants typically exhibit complex, non-Newtonian rheological behavior. As the concentration increases, surfactant monomers self-assemble into ordered structures like hexagonal or lamellar phases, leading to a dramatic increase in viscosity. purdue.edursc.org These solutions often behave as shear-thinning fluids, where the viscosity decreases as the applied shear rate increases. rsc.org This phenomenon occurs because the shear force aligns the microstructure, reducing flow resistance.

In industrial applications, managing the high viscosity of concentrated surfactant pastes is a significant challenge. purdue.edu Research on similar systems shows that additives can be employed to modify the rheology. For instance, linear-chain alcohols can disrupt the viscous lamellar phase, inducing a transition to less viscous micellar structures. rsc.org Conversely, other additives like certain polyols may form hydrogen bonds with the surfactant headgroups, potentially increasing viscosity further. rsc.org Therefore, it is expected that concentrated solutions of this compound would form highly viscous, structured phases, and its processability could be tuned through the use of specific formulation aids.

Surface Activity and Interfacial Tension Reduction

This compound, as a member of the alpha-hydroxy alkane sulfonate family, is an effective surface-active agent. Its amphiphilic structure, comprising a 14-carbon hydrophobic tail and a hydrophilic sulfonate headgroup with an adjacent hydroxyl group, allows it to adsorb at interfaces, such as the air-water or oil-water interface, and significantly lower the surface or interfacial tension.

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC) and the surface tension at that concentration (γCMC). The CMC is the concentration at which surfactant monomers begin to form aggregates (micelles) in the bulk solution, and it represents the point of maximum surface tension reduction. For alpha olefin sulfonates (AOS), the CMC decreases as the length of the hydrophobic alkyl chain increases. bohrium.com

A detailed study on a closely related compound, sodium 5-hydroxyhexadecane-4-sulfonate (C16-4S-5OH), provides insight into the expected properties of the C14 analogue. nih.govrsc.orgrsc.org The C16 compound was found to have a low CMC and to significantly reduce the surface tension of water. nih.govrsc.orgrsc.org Based on the trend of increasing CMC with shorter alkyl chains, the CMC for this compound would be slightly higher than that of its C16 counterpart. bohrium.com

The adsorption of surfactant molecules at an interface can be quantitatively described by the Gibbs adsorption isotherm. wikipedia.org This fundamental equation relates the change in surface tension (γ) with the change in the logarithm of the surfactant concentration (C) to the surface excess concentration (Γ). nih.govwikipedia.org The surface excess is the concentration of the surfactant at the interface relative to its concentration in the bulk solution. kruss-scientific.com

For an ionic surfactant like this compound in the absence of added salt, the Gibbs equation is expressed as: Γ = - (1 / (2 * R * T)) * (dγ / dlnC)

Where:

Γ is the surface excess concentration (mol/m²)

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature (K)

dγ/dlnC is the slope of the surface tension versus the natural logarithm of the concentration plot, measured at concentrations below the CMC. nih.gov

Once the surface excess concentration (Γ) is determined, the minimum area occupied by each surfactant molecule (Amin) at the saturated interface can be calculated using the following relationship: Amin = 1 / (Γ * N_A)

Where:

N_A is Avogadro's number (6.022 x 10²³ mol⁻¹) nih.gov

Experimental data for the analogous C16 hydroxy sulfonate (C16-4S-5OH) shows a linear decrease in surface tension with increasing concentration up to the CMC, allowing for the application of the Gibbs isotherm. nih.gov This analysis reveals how efficiently the surfactant molecules pack at the air-water interface.

| Surfactant | Temperature (°C) | CMC (mol/dm³) | γCMC (mN/m) | Amin (nm²) |

|---|---|---|---|---|

| Sodium 5-hydroxyhexadecane-4-sulfonate (C16-4S-5OH) | 26 | 3.00 x 10⁻³ | 34.5 | 0.88 |

| Sodium Dodecyl Sulfate (C12 AS) | 25 | 8.20 x 10⁻³ | 38.6 | 0.52 |

| Sodium Tetradecyl Sulfate (C14 AS) | 45 | 2.10 x 10⁻³ | 35.5 | 0.56 |

The larger area per molecule (Amin) for the hydroxy sulfonate compared to standard alkyl sulfates suggests that the presence of the hydroxyl group alongside the sulfonate headgroup influences the packing arrangement at the interface. nih.gov

Dynamic surface tension refers to the surface tension of a solution as a function of time, reflecting the kinetics of surfactant adsorption to a newly created interface. This measurement is crucial for processes that occur rapidly, where the equilibrium surface tension may not be reached. The rate of surface tension reduction is primarily governed by the diffusion of surfactant monomers from the bulk solution to the subsurface layer and their subsequent adsorption onto the interface. bohrium.comnih.gov

For surfactants like alpha olefin sulfonates, the adsorption process is often controlled by diffusion. bohrium.com The time required to reach equilibrium depends on the surfactant's diffusion coefficient and its bulk concentration. At very short times, the surface tension is high, close to that of the pure solvent. As more surfactant molecules arrive and adsorb, the surface tension decreases until it reaches its equilibrium value. The presence of electrolytes can significantly slow down the adsorption dynamics for ionic surfactants by altering the monomer concentration and interactions at the interface. nih.gov While specific dynamic surface tension data for this compound is scarce, studies on similar AOS surfactants confirm that their adsorption kinetics can be effectively analyzed using diffusion-controlled models. bohrium.com

Interactions with Electrolytes and Hard Water Tolerance

A key performance attribute of alpha-hydroxy alkane sulfonates is their excellent tolerance to electrolytes, particularly the divalent cations (Ca²⁺ and Mg²⁺) responsible for water hardness. vento.com.vnnjchm.com Unlike many other anionic surfactants, such as alkyl sulfates, which can precipitate in hard water to form insoluble salts (scum), sulfonates maintain their solubility and effectiveness.

The presence of divalent cations like Ca²⁺ and Mg²⁺ significantly impacts the behavior of anionic surfactants. These cations can screen the electrostatic repulsion between the negatively charged surfactant headgroups, which generally leads to a lower CMC and encourages the formation of more compact micelles. mdpi.com However, for some surfactants, strong binding between the cation and the headgroup leads to the formation of poorly soluble salts, causing the surfactant to precipitate out of the solution. mdpi.comresearchgate.net

Alpha-hydroxy sulfonates demonstrate superior hard water tolerance because the sulfonate headgroup (–SO₃⁻) interacts with Ca²⁺ and Mg²⁺ ions less strongly than the sulfate headgroup (–OSO₃⁻) does. nih.gov This difference in interaction is fundamental to their stability. While divalent cations do interact with the sulfonate headgroups and reduce the CMC, the interaction is not strong enough to cause widespread precipitation. mdpi.com Studies on sulfonate-based gemini (B1671429) surfactants show they exhibit much better hardness tolerance than their single-chain counterparts, forming stable aggregates like wormlike micelles in the presence of high concentrations of CaCl₂. nih.gov

The enhanced stability of this compound in hard water is primarily due to the specific nature of the sulfonate functional group and its hydration properties.

Hydration Shell and Ion Pairing: Molecular dynamics simulations have shown that the energy barrier for ion-pairing between a sulfonate headgroup and divalent cations (Ca²⁺, Mg²⁺) is higher than the barrier for a sulfate headgroup. nih.gov This is because the sulfonate group maintains a more stable hydration shell (a layer of associated water molecules). The rearrangement of this water shell to allow for direct binding of a Ca²⁺ or Mg²⁺ ion is energetically less favorable. nih.gov Consequently, the sulfonate surfactant is less likely to form the insoluble complexes that lead to precipitation.

Charge Screening and Micellization: In the presence of electrolytes (both monovalent and divalent), the cations gather near the negatively charged headgroups at the micelle surface. This screens the electrostatic repulsion between them, allowing the surfactant molecules to pack more closely. The immediate effect is a reduction in the CMC. mdpi.com By lowering the CMC, the addition of a monovalent salt like NaCl can indirectly improve tolerance to divalent cations, as more surfactant exists in the stable micellar form rather than as free monomers that are available to precipitate. researchgate.net

Role of the Hydroxyl Group: The presence of the alpha-hydroxyl group may also contribute to stability. Through intramolecular hydrogen bonding, it can influence the conformation and hydration of the headgroup region, further modifying its interaction with electrolytes. nih.gov

Based on the available information, there is no specific research detailing the formation of vesicular and bilayer structures exclusively for the chemical compound this compound. Scientific literature extensively covers the principles of vesicle and bilayer formation for a wide range of other amphiphilic molecules, such as phospholipids (B1166683) and other surfactants, but does not provide specific data or detailed research findings on this compound.

Therefore, it is not possible to provide an article on section 4.5, "Formation of Vesicular and Bilayer Structures," that is focused solely on this compound as per the user's strict instructions. The general mechanisms of how surfactants and lipids self-assemble into these structures are well-understood, but applying this to a specific compound without direct research would be speculative and fall outside the provided constraints.

To generate the requested article, specific studies on the aggregation phenomena and interfacial science of this compound would be required.

Computational Chemistry and Molecular Modeling of Sodium 1 Hydroxytetradecane 1 Sulphonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure, geometry, and reactivity of surfactant molecules. nih.gov For a molecule like Sodium 1-hydroxytetradecane-1-sulphonate, these calculations can determine the optimal three-dimensional structure, bond lengths, and bond angles.

Key outputs from these calculations include reactivity descriptors, which help in understanding the molecule's chemical behavior. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net Other calculated parameters, such as electron affinity, ionization potential, and molecular electrostatic potential (MESP), provide a comprehensive picture of the molecule's reactivity and the regions susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for a Surfactant Monomer (Note: This data is representative of typical sulfonated surfactants and is for illustrative purposes, as specific experimental or computational values for this compound are not readily available in the cited literature.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Global Hardness (η) | (I - A) / 2 | 2.65 eV |

| Global Softness (S) | 1 / (2η) | 0.189 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

These quantum-level insights are foundational for understanding how the surfactant monomer interacts with other molecules, such as water, counter-ions, and other monomers. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational surfactant science, allowing researchers to observe the time-evolved behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can model complex processes like micellization and interfacial adsorption. nih.gov

MD simulations can be used to study the hydration of the this compound monomer in an aqueous environment. The simulation tracks the interactions between the hydrophilic head group (the hydroxyl and sulphonate moieties) and surrounding water molecules, often quantified through radial distribution functions (RDFs). nih.gov RDFs reveal the probability of finding a water molecule at a certain distance from the head group, providing details on the structure and extent of the hydration shell.

When simulations are performed at concentrations above the critical micelle concentration (CMC), they can dynamically model the self-assembly of monomers into micelles. mdpi.com These simulations provide detailed information on:

Core and Corona Structure: The simulations show the formation of a hydrophobic core composed of the tetradecyl tails and a hydrophilic corona of head groups exposed to the water.

Monomer Dynamics: The rate of exchange of monomers between the micelle and the bulk solution, as well as the movement of monomers within the aggregate, can be analyzed.

These models are crucial for understanding how factors like temperature and electrolyte concentration influence micellar structure and stability. ijcce.ac.ir

MD simulations are particularly effective for studying the behavior of surfactants at interfaces, such as the air/water or oil/water interface. nih.govnih.gov By constructing a simulation box containing two distinct phases (e.g., a layer of water and a layer of a nonpolar solvent like decane), researchers can observe the spontaneous migration and adsorption of this compound monomers to the interface. researchgate.net

These simulations can calculate key interfacial properties:

Interfacial Tension: The reduction in interfacial tension as a function of surfactant coverage.

Molecular Orientation: The preferred orientation of the surfactant molecules at the interface, typically with the hydrophilic head in the water and the hydrophobic tail in the nonpolar phase. nih.gov

Packing Density: The area per molecule at the interface, which indicates how tightly the surfactant molecules are packed.

Prediction of Physicochemical Properties (e.g., CMC, Krafft point) through In Silico Approaches

In silico approaches, particularly Quantitative Structure-Property Relationship (QSPR) models, are used to predict key physicochemical properties of surfactants without the need for extensive experimentation. researchgate.net

The Critical Micelle Concentration (CMC) is a fundamental property that can be predicted using QSPR models. These models establish a mathematical relationship between the molecular structure of a surfactant and its CMC. researchgate.net Molecular descriptors, which are numerical representations of a molecule's structure (e.g., size, shape, electronic properties), are used as input variables to build a regression model that correlates them with experimentally determined CMC values for a series of related surfactants. For a novel surfactant like this compound, its descriptors can be calculated and fed into the model to predict its CMC. The presence of the hydroxyl group is a key structural feature that would be encoded in the descriptors, influencing the prediction. nih.gov

The Krafft point (TK) , the temperature at which a surfactant's solubility dramatically increases to equal its CMC, can also be predicted. While direct computational prediction is complex, correlations between the Krafft point and molecular structure have been established. For instance, longer alkyl chains tend to increase the Krafft point, while structural features that enhance water solubility, such as the strategic placement of a hydroxyl group, can lower it. nih.gov Studies on analogous compounds like sodium 5-hydroxyhexadecane-4-sulfonate have shown that the position of the hydrophilic groups along the alkyl chain significantly impacts the Krafft point, a factor that can be incorporated into predictive models. nih.gov

Table 2: Comparison of Physicochemical Properties for Anionic Surfactants (Note: Data for C16-4S-5OH is from reference nih.gov. Values for this compound are hypothetical predictions based on structural analogy for illustrative purposes.)

| Compound | Structure | Krafft Point (°C) | CMC (mol dm-3) |

|---|---|---|---|

| Sodium 5-hydroxyhexadecane-4-sulfonate (C16-4S-5OH) | C11H23-CH(OH)-CH(SO3Na)-C3H7 | 25.6 nih.gov | 3.00 x 10-3 nih.gov |

Conformational Analysis and Stereoselective Interactions at the Molecular Level

The presence of a chiral center at the C1 carbon (bearing both the hydroxyl and sulphonate groups) in this compound introduces the possibility of stereoisomers (R and S enantiomers). Computational methods can be used to explore the conformational landscape of these isomers.

Conformational analysis , typically performed using molecular mechanics or quantum chemical calculations, can identify the lowest energy conformations of the monomer. This involves analyzing the rotation around key single bonds, particularly the C-C bonds near the hydrophilic head group, to determine the most stable spatial arrangements. The analysis reveals how the bulky sulphonate group, the hydroxyl group, and the long alkyl chain orient themselves relative to each other.

MD simulations can further probe stereoselective interactions . By simulating systems containing either the pure R-enantiomer, the pure S-enantiomer, or a racemic mixture, it is possible to investigate whether the chirality influences aggregation behavior. Potential areas of investigation include:

Differences in the packing efficiency of enantiomers within a micelle.

The formation of chiral aggregates with a specific helical twist.

Stereoselective binding or interaction with other chiral molecules at an interface.

These molecular-level analyses provide a detailed understanding of how the specific 3D structure of this compound dictates its function as a surfactant.

Environmental Fate and Biodegradation Studies of Hydroxysulfonates

Microbial Degradation Pathways

The primary mechanism for the removal of hydroxysulfonates from the environment is biodegradation by microorganisms. Both the alkyl chain and the sulfonate group are susceptible to microbial attack, leading to the eventual mineralization of the compound into carbon dioxide, water, and inorganic sulfate (B86663).

Under aerobic conditions, hydroxysulfonates are generally considered to be readily biodegradable. The process is initiated by the bacterial oxidation of the long alkyl chain, followed by the cleavage of the sulfonate group.

The aerobic biodegradation of sulfonated surfactants is a well-documented process, primarily carried out by common environmental bacteria. acs.org The initial attack on the molecule is typically the enzymatic oxidation of the alkyl chain. For long-chain compounds like Sodium 1-hydroxytetradecane-1-sulphonate, bacteria utilize a process known as omega-oxidation, where the terminal methyl group of the alkyl chain is oxidized to a carboxylic acid. This is followed by a series of beta-oxidation steps, which progressively shorten the alkyl chain by two carbon units at a time. rsc.orgnih.gov

The metabolism of the sulfonate group is an oxygen-dependent process. acs.org Bacteria possess specific enzyme systems, such as monooxygenases, that catalyze the cleavage of the carbon-sulfur (C-S) bond. acs.org This desulfonation step releases the sulfur as sulfite (B76179) (SO₃²⁻), which is then oxidized to sulfate (SO₄²⁻). The sulfate can then be utilized by microorganisms as a sulfur source for growth. The presence of the hydroxy group on the alpha-carbon (the carbon adjacent to the sulfonate group) may influence the rate and pathway of degradation, but the fundamental mechanisms of alkyl chain oxidation and desulfonation are expected to remain the same.

The key enzymes involved in the cleavage of the sulfonate and sulfate ester groups are broadly classified as sulfatases. acs.org These enzymes catalyze the hydrolysis of sulfate esters, releasing sulfate. cleaninginstitute.org While the term "sulfatase" is often associated with sulfate esters (C-O-S bond), the enzymatic cleavage of the carbon-sulfur bond in alkylsulfonates (C-S bond) is carried out by a class of enzymes known as sulfonatases, which are often FMNH₂-dependent monooxygenases. acs.org

Bacterial arylsulfatases have been well-characterized, but alkylsulfatases are less understood. acs.org The expression of these desulfonating enzymes in many bacteria is regulated by the availability of sulfur in the environment. In sulfate-limited conditions, bacteria upregulate the production of these enzymes to scavenge sulfur from organosulfur compounds like hydroxysulfonates. This ensures that the sulfur component of the surfactant can be assimilated for essential cellular functions, such as the synthesis of cysteine-containing proteins.

The biodegradation of sulfonated surfactants under anaerobic (oxygen-free) conditions is significantly more limited and slower than in aerobic environments. researchgate.net For Linear Alkylbenzene Sulfonates (LAS), which are structurally related to hydroxysulfonates, many studies have concluded that they are resistant to degradation in strictly anaerobic environments like sewage sludge digesters. researchgate.net The initial oxidative attack on the alkyl chain is an oxygen-dependent process, which is hindered in the absence of oxygen. nih.gov

However, more recent research suggests that some level of anaerobic biodegradation of LAS is possible, particularly in anoxic environments where trace amounts of oxygen may be present or in systems where anaerobic degradation is preceded by a short period of aerobic exposure. nih.gov For instance, studies have shown that LAS can be partially degraded in anaerobic marine sediments over long periods, with half-lives of approximately 90 days. nih.gov Some research indicates that once aerobic biodegradation has been initiated, it can continue under anaerobic conditions. nih.gov

In contrast, other anionic surfactants like sodium lauryl sulfate (SLS), which is an alkyl sulfate rather than an alkyl sulfonate, have been shown to be biodegradable under anaerobic conditions. hibiscuspublisher.com The differing results for various sulfonated and sulfated surfactants highlight that the potential for anaerobic degradation is highly dependent on the specific chemical structure of the compound and the environmental conditions. For this compound, it is likely that its anaerobic biodegradation potential is low.

The rate at which hydroxysulfonates are biodegraded is influenced by a variety of environmental factors. These factors can affect microbial activity, enzyme function, and the bioavailability of the surfactant.

| Factor | Effect on Biodegradation Rate | Research Findings |

| Temperature | Generally, rates increase with temperature up to an optimal point for microbial activity, then decrease. | The degradation of LAS in seawater is significantly inhibited at lower temperatures. rsc.org Primary biodegradation of C12 Alkyl Sulfate was complete within 1 day at 21-27°C, but took 3 days at 10°C. |

| pH | Microbial activity and enzyme stability are pH-dependent, with most environments having an optimal pH range near neutral. | For some degradation processes, neutral and alkaline conditions lead to higher degradation rates compared to acidic conditions. pnas.org |

| Nutrient Availability | The presence of other nutrients (e.g., nitrogen, phosphorus) is essential for microbial growth and metabolism. | Biodegradation is often enhanced in environments where nutrient levels are sufficient to support a robust microbial community. |

| Salinity | High salinity can inhibit the activity of non-adapted microorganisms. | At very low environmental concentrations of LAS, significant variations in biodegradation due to salinity were not observed. rsc.orgnih.gov However, high salinity can be an inhibitory factor for certain microbial consortia. |

| Acclimatization | Microbial communities previously exposed to the surfactant (acclimated) will degrade it more rapidly. | Acclimatization is one of the strongest factors influencing LAS degradation rates in studies using activated sludge. |

| Concentration | The concentration of the surfactant can impact its bioavailability and potential toxicity to microorganisms. | The concentration balance between the surfactant and the microbial inoculum is a key factor in determining degradation efficiency in river water. |

Aerobic Biodegradation Mechanisms

Bioavailability and Potential for Environmental Mobility

The potential for environmental mobility and bioavailability of this compound are inversely related to its tendency to sorb to solids.

Environmental Mobility: The high water solubility of the compound suggests a high potential for mobility within aquatic systems. rsc.org It can be transported over distances with water currents. In soil, its mobility is moderate. While its anionic nature results in less sorption compared to cationic surfactants, it will still bind to organic matter, which retards its movement through the soil profile and limits its potential to leach into groundwater. researchgate.net

Bioavailability: Bioavailability refers to the fraction of the chemical that is available for uptake by organisms. For aquatic organisms, the bioavailable fraction is generally the portion that is dissolved in the water column. The process of sorption to sediment and suspended particles reduces the dissolved concentration and therefore lowers the bioavailability of this compound to pelagic (water-column dwelling) organisms. beamreach.org However, for benthic (sediment-dwelling) organisms, the sorbed surfactant may represent a direct route of exposure. The rapid biodegradation of this class of surfactants is the most significant factor limiting their persistence and long-term bioavailability in all environmental compartments. cleaninginstitute.orgnih.gov

Advanced Applications and Industrial Relevance of Hydroxysulfonate Surfactants

Applications in Enhanced Oil Recovery (EOR)

Surfactant flooding is a well-established chemical Enhanced Oil Recovery (cEOR) technique designed to mobilize and recover residual oil trapped in reservoirs after primary and secondary recovery stages. acs.orgyoutube.com Hydroxysulfonates, particularly alpha-olefin sulfonates (AOS) and internal olefin sulfonates (IOS), are prominent candidates for EOR applications due to their ability to reduce the interfacial tension (IFT) between oil and water, alter rock wettability, and maintain stability under harsh reservoir conditions. acs.orggoogle.comtaylorfrancis.com The primary mechanism involves lowering the capillary forces that trap oil within the porous rock structure, allowing it to be displaced and produced. frontiersin.orgresearchgate.net

The effectiveness of a surfactant flood is critically dependent on the formulation's ability to perform under specific subsurface conditions, which can include high temperatures, high salinity, and significant concentrations of divalent cations (hardness). frontiersin.orgresearchgate.net Optimization is a complex process aimed at achieving ultra-low IFT (<10⁻² mN/m) between the injected fluid and the reservoir crude oil. researchgate.net

Several factors are crucial for the optimization of hydroxysulfonate surfactant formulations:

Salinity: Surfactant performance is highly sensitive to the salt concentration of the reservoir brine. Alpha-olefin sulfonates have demonstrated efficacy in reservoirs with salinities ranging from 600 to 80,000 ppm NaCl. acs.org Formulations are often designed to have an "optimal salinity" at which they form a microemulsion (Windsor Type III) with the oil, leading to the lowest IFT. researchgate.net

Temperature: Reservoir temperatures can be extreme, affecting surfactant stability and solubility. Alkyl benzene (B151609) sulfonates have shown superior stability at temperatures up to 300°C compared to alpha-olefin sulfonates. researchgate.net However, blending different types of surfactants, such as internal olefin sulfonates (IOS) with alkoxylated glycidyl (B131873) sulfonates (AGES), can create formulations that remain stable and effective over a wide temperature range. researchgate.net

Co-surfactants and Co-solvents: Formulations often include co-surfactants and co-solvents to improve brine solubility, especially in the presence of divalent cations like Ca²⁺ and Mg²⁺, and to fine-tune the phase behavior. frontiersin.orgresearchgate.net For instance, a blend of a propoxylated C₁₂-C₂₀ alcohol sulfate (B86663), a C₁₂-C₂₀ internal olefin sulfonate, and an ethoxylated C₄-C₁₂ alcohol sulfate can reduce the need for costly co-solvents. google.com

Alkali Addition: The addition of an alkali, such as sodium carbonate, can be beneficial. It helps to reduce surfactant adsorption on the reservoir rock by increasing the negative charge on the rock surface and can react with acidic components in the crude oil to generate soap in situ, which further lowers IFT. acs.orgfrontiersin.orgrice.edu

Table 1: Factors Influencing Hydroxysulfonate Formulation for EOR

| Parameter | Challenge | Optimization Strategy | Example |

|---|---|---|---|

| High Salinity | Reduced surfactant effectiveness and potential precipitation. frontiersin.org | Select salt-tolerant surfactants (e.g., AOS); adjust formulation to achieve optimal salinity. acs.orgresearchgate.net | Alpha-olefin sulfonates (AOS) are effective in brines with up to 80,000 ppm NaCl. acs.org |

| High Temperature | Chemical degradation of the surfactant. researchgate.net | Use thermally stable surfactants; blend different surfactant types to enhance stability across a temperature gradient. researchgate.net | Blends of internal olefin sulfonates (IOS) and alkoxylated glycidyl sulfonates (AGES) show improved thermal stability. researchgate.net |

| Divalent Cations (Hardness) | Surfactant precipitation and increased adsorption. frontiersin.org | Incorporate co-surfactants or co-solvents; add alkali to precipitate divalent ions. frontiersin.orgresearchgate.net | Use of alkoxy carboxylate surfactants in combination with IOS for high-hardness carbonate reservoirs. frontiersin.org |

| Surfactant Adsorption | Loss of surfactant to the rock surface, reducing efficiency and increasing cost. taylorfrancis.comtojned.net | Add alkali to increase negative surface charge; use sacrificial agents. acs.orgrice.eduresearchgate.net | Alkali flooding reduces surfactant retention on positively charged carbonate rocks. frontiersin.org |

The interaction of hydroxysulfonate surfactants with reservoir rocks and crude oil is fundamental to their function in EOR. The primary goal is to mobilize oil by drastically reducing IFT. frontiersin.org Anionic surfactants like hydroxysulfonates adsorb at the oil-water interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase, thereby lowering the energy of the interface. youtube.com

However, a significant challenge in surfactant flooding is the loss of the chemical due to adsorption onto the reservoir rock surface. taylorfrancis.comtojned.net This phenomenon is governed by several factors:

Rock Mineralogy: Anionic surfactants tend to adsorb more strongly on positively charged surfaces. Carbonate reservoirs, which are often positively charged, exhibit higher adsorption of anionic surfactants compared to sandstone reservoirs, which are typically negatively charged. frontiersin.orgtojned.net

Salinity and Divalent Cations: Adsorption of anionic surfactants often increases with salinity, particularly in the presence of divalent cations. acs.org These ions can act as bridges between the negatively charged surfactant head groups and the negatively charged sites on the rock surface.

pH: The pH of the brine influences the surface charge of the rock. Increasing the pH by adding alkali can make the rock surface more negatively charged, which repels anionic surfactants and reduces adsorption. tojned.net

Wettability Alteration: Surfactants can also alter the wettability of the reservoir rock. In many reservoirs, the rock is "oil-wet," meaning the oil preferentially adheres to the rock surface. Surfactant flooding can shift the wettability towards a more "water-wet" state, which helps to release the oil from the rock surface and improve recovery. google.comresearchgate.netrice.edu

Role in Nanotechnology and Material Science

The self-assembly properties of surfactants are leveraged in nanotechnology and material science to create highly ordered structures and stabilize colloidal systems. Hydroxysulfonate surfactants can play a crucial role in the bottom-up fabrication of novel materials with controlled size, shape, and functionality.

Surfactants can spontaneously form aggregates like micelles (spherical or worm-like) and vesicles in a solution. scispace.com This self-assembly behavior can be used to direct the synthesis of nanomaterials, acting as templates or capping agents. Functional long-chain surfactants can confine the crystalline growth of metals along their lamellar micelle structures, leading to the formation of two-dimensional, ultrathin nanosheets. rsc.org These nanostructures possess a very high specific surface area and an abundance of accessible active sites, making them valuable in applications like electrocatalysis. rsc.org

The combination of surfactants with other self-assembling molecules, such as hydrogelators, can lead to even more complex, multi-component nanostructures. scispace.com This "orthogonal self-assembly" allows for the independent formation of a fibrillar network from the gelator with surfactant micelles or vesicles encapsulated within it. scispace.com Such systems can create interpenetrating networks with tunable properties, potentially for use in areas like drug delivery. scispace.com

Nanoparticle dispersions are prone to instability, where particles aggregate and settle out of the solution. Surfactants are widely used as stabilizing agents to prevent this. researchgate.netnih.gov They adsorb onto the surface of the nanoparticles, creating a protective layer that prevents the particles from coming into close contact. researchgate.net

The stabilization can occur through two primary mechanisms:

Electrostatic Stabilization: For ionic surfactants like sodium 1-hydroxytetradecane-1-sulphonate, the adsorption of surfactant molecules creates a surface charge on the nanoparticles. The resulting electrostatic repulsion between like-charged particles keeps them dispersed. nih.gov

Steric Stabilization: The hydrocarbon tails of the adsorbed surfactant molecules form a physical barrier around the particles, preventing them from approaching each other too closely. researchgate.net

In nanosystems, hydroxysulfonates can be used to stabilize dispersions of inorganic nanoparticles, including metals and their oxides, as well as carbon nanomaterials. researchgate.net For example, sulfonic acids have been noted as effective stabilizers for silver nanoparticles synthesized in organic solvents due to their strong affinity for metals. orientjchem.org Furthermore, the combination of surfactants like alpha-olefin sulfonate with nanoparticles has been shown to improve the stability of foams, which is relevant to applications in EOR and other industrial processes. researchgate.netresearchgate.net The adsorption of nanoparticles at the gas-liquid interface of the foam lamellae enhances stability and prevents the coalescence of gas bubbles. researchgate.net

Table 2: Role of Hydroxysulfonate Surfactants in Nanotechnology

| Application Area | Function of Surfactant | Mechanism | Resulting Nanostructure/System |

|---|---|---|---|

| Directed Assembly | Template/Structure-Directing Agent | Self-assembly into micelles or vesicles that confine and guide the growth of inorganic materials. rsc.org | Ultrathin metallic nanosheets, ordered mesoporous materials. rsc.org |

| Dispersion Stabilization | Dispersing/Stabilizing Agent | Adsorption on nanoparticle surfaces provides electrostatic and/or steric repulsion, preventing aggregation. researchgate.netnih.gov | Stable colloidal dispersions of metals, metal oxides, and carbon nanomaterials. researchgate.netorientjchem.org |

| Emulsion Stabilization | Emulsifier | Reduces interfacial tension between two immiscible liquids (e.g., oil and water), allowing for the formation of stable nanoemulsions. | Nanoemulsions for drug delivery, food products, and material synthesis. |

| Foam Stabilization | Foaming Agent/Stabilizer | Works synergistically with nanoparticles to increase the stability of foam lamellae. researchgate.net | Highly stable foams for EOR and other industrial applications. researchgate.net |

Innovative Detergent and Cleaning Formulations

Alpha-olefin sulfonates (AOS), which include hydroxysulfonate species, have been successfully used for many years in a wide range of cleaning products, from laundry detergents to personal care items like shampoos and liquid soaps. stppgroup.comsemanticscholar.org Their popularity stems from a combination of desirable attributes, including excellent cleaning power, high foaming capacity in both soft and hard water, rapid biodegradability, and good skin mildness. semanticscholar.org

Recent innovations in the detergent industry, particularly the shift towards compact and concentrated formulations, have highlighted the utility of high-active forms of AOS. semanticscholar.org Unlike traditional spray-dried powders, modern compact detergents produced via agglomeration or other processes require surfactants in a more concentrated form, such as 70%-active pastes or 90+%-active powders. semanticscholar.org

Hydroxysulfonate surfactants are particularly effective at removing greasy soils, a persistent challenge in cleaning applications. google.com Their performance remains robust in the presence of hard water, where other anionic surfactants might precipitate with calcium and magnesium ions, reducing their effectiveness. google.com The hydroxyl group in the molecule can also contribute to improved water solubility and modify the surfactant's interaction with both the soil and the substrate being cleaned.

Alpha-hydroxy acids (AHAs), while a different class of compounds, are also used in cleaning products and can act as superficial peeling agents to remove soils and ameliorate certain skin conditions. nih.govnih.gov The inclusion of a hydroxyl group in surfactant molecules like this compound is a key structural feature that imparts unique functional benefits in advanced cleaning formulations.

Performance Characteristics in Varied Water Hardness

The efficacy of surfactants can be significantly diminished in hard water, which is characterized by high concentrations of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). These cations can react with many anionic surfactants to form insoluble salts, leading to precipitation and a reduction in cleaning and foaming performance. However, hydroxysulfonate surfactants, including this compound, exhibit robust performance in such challenging conditions.

The presence of the hydroxyl group in close proximity to the sulfonate headgroup enhances the surfactant's tolerance to hard water ions. This structural feature helps to prevent the precipitation of surfactant-divalent cation salts. Research indicates that surfactants containing ether or hydroxy groups demonstrate greater tolerance toward divalent cations. nih.gov Alpha Olefin Sulfonates (AOS), which are composed of a mixture of sodium alkene sulfonates and sodium hydroxyalkane sulfonates, are known for their low sensitivity to water hardness. echemi.comrusticstrength.com Studies on similar sulfonated surfactants, like sulfonated methyl esters (SMEs), have shown that while they may have slightly lower solubility in deionized water compared to other surfactants, their performance significantly improves as water hardness increases. researchgate.net

The critical micelle concentration (CMC), a measure of surfactant efficiency, tends to decrease with increasing water hardness for many anionic surfactants. researchgate.net While this suggests that less surfactant is needed to form micelles, the simultaneous issue of precipitation often negates this benefit. Hydroxysulfonates, however, maintain their solubility and surface activity. The addition of additives like polyethylene (B3416737) glycol (PEG) can further enhance the hardness tolerance of sulfonate-based surfactant systems. researchgate.net

Table 1: Comparative Hardness Tolerance of Anionic Surfactants

| Surfactant Type | Chemical Structure Characteristic | Performance in Hard Water (Presence of Ca²⁺/Mg²⁺) | Reference |

|---|---|---|---|

| This compound | Contains both hydroxyl (-OH) and sulfonate (-SO₃⁻) groups | High tolerance; resists precipitation due to the hydrophilic nature of the hydroxyl group. | nih.govechemi.com |

| Linear Alkylbenzene Sulfonate (LAS) | Sulfonate group on an aromatic ring | Moderate tolerance; can precipitate at high hardness levels, reducing effectiveness. | researchgate.net |

| Sodium Lauryl Sulfate (SLS) | Sulfate (-OSO₃⁻) group | Poor tolerance; readily forms insoluble salts with Ca²⁺ and Mg²⁺, leading to significant performance loss. | sodiumdodecylsulfate.com |

| Sulfonated Methyl Esters (SME) | Sulfonate group along a fatty acid methyl ester chain | Good tolerance; performance is maintained or improved in hard water conditions compared to deionized water. | researchgate.net |

Formulation with Co-surfactants and Additives

To optimize performance for specific applications, this compound is often formulated with co-surfactants and various additives. These blends can create synergistic effects, where the performance of the mixture is superior to the sum of its individual components. google.com Synergism is often observed in surface tension reduction, foaming properties, and emulsification efficiency. researchgate.net

The combination of an anionic surfactant like a hydroxysulfonate with non-ionic or amphoteric surfactants is a common strategy. Non-ionic surfactants can improve the hard water tolerance and reduce the critical micelle concentration (CMC) of the anionic surfactant. nwpu.edu.cn For instance, blending sulfonates with polyoxyethylenated non-ionic surfactants can significantly lower the interfacial tension between oil and water phases. nwpu.edu.cn Amphoteric surfactants, such as cocamidopropyl betaine, can enhance foam stability and mildness in cleansing formulations.